molecular formula C21H23BrN2O2 B2476097 N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)propanamide CAS No. 380566-55-2

N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)propanamide

Cat. No. B2476097
CAS RN: 380566-55-2
M. Wt: 415.331
InChI Key: PSMTZTOHDNYWRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)propanamide, also known as BBP or BZP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicine and pharmacology. BBP is a member of the piperidine class of compounds, which are known for their diverse biological activities.

Scientific Research Applications

  • Chemokine CCR3 Antagonists : SmithKline Beecham and Roche have conducted research on small molecule CCR3 receptor antagonists, including derivatives of 1-(1-[4-benzoyl)piperidin-1-ylmethyl]-2-methylpro-pyl)-3-arylureas, which are similar in structure to N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)propanamide. These compounds have potential applications in treating asthma and other inflammatory conditions (Beecham, 2000).

  • Anticonvulsant Activity : A study by Kamal et al. (2013) focused on the synthesis of N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs, which included compounds structurally related to N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)propanamide. These compounds were evaluated for anticonvulsant activity and demonstrated promise in this area (Kamal et al., 2013).

  • Serotonin 4 Receptor Agonists : Research on 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, which are related in structure to N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)propanamide, indicated their potential as selective serotonin 4 receptor agonists. These compounds could be used for improving gastrointestinal motility (Sonda et al., 2004).

  • Acetylcholinesterase Inhibitors : A study by Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally similar to N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)propanamide. These compounds showed significant anti-acetylcholinesterase activity and potential as antidementia agents (Sugimoto et al., 1990).

  • Anti-Bacterial Agents : Khalid et al. (2016) studied N-substituted derivatives of a compound structurally related to N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)propanamide, demonstrating their moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2-piperidin-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O2/c1-15(24-12-6-3-7-13-24)21(26)23-19-11-10-17(22)14-18(19)20(25)16-8-4-2-5-9-16/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMTZTOHDNYWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)propanamide

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